2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide is a synthetic organic compound that features a furan ring substituted with a 2-fluorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the furan ring using reagents like fluorobenzene and a suitable catalyst.
Formation of the Propanamide Moiety: The final step involves the reaction of the substituted furan with a chlorinated propanamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom in the propanamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and fluorophenyl group can contribute to its binding affinity and specificity, while the propanamide moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]propanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-Chloro-N-[[5-(2-bromophenyl)furan-2-yl]methyl]propanamide: Contains a bromophenyl group, which may alter its reactivity and biological activity.
2-Chloro-N-[[5-(2-methylphenyl)furan-2-yl]methyl]propanamide: Features a methylphenyl group, potentially affecting its chemical and physical properties.
Uniqueness
The presence of the 2-fluorophenyl group in 2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
2-chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-9(15)14(18)17-8-10-6-7-13(19-10)11-4-2-3-5-12(11)16/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTCWKNABIXRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(O1)C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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